molecular formula C8H14N2O2 B090856 1-Butylpiperazine-2,5-dione CAS No. 16350-85-9

1-Butylpiperazine-2,5-dione

Cat. No. B090856
CAS RN: 16350-85-9
M. Wt: 170.21 g/mol
InChI Key: GHXVGVFQOFBEOP-UHFFFAOYSA-N
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Description

1-Butylpiperazine-2,5-dione, also known as N-Butylmaleimide (NBM), is a cyclic imide compound with the chemical formula C8H11NO2. It is a white crystalline solid with a melting point of 68-71°C and is soluble in organic solvents such as chloroform and acetone. NBM is widely used in scientific research due to its unique chemical and physical properties.

Mechanism Of Action

NBM acts as a Michael acceptor, which means it can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydroxyl groups. This property makes NBM a useful reagent for the modification of biomolecules such as proteins and peptides. The nucleophilic addition reaction of NBM with cysteine residues in proteins results in the formation of stable thioether linkages, which can be used to immobilize proteins on surfaces or to crosslink proteins in solution.

Biochemical And Physiological Effects

NBM has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and leukemia. The cytotoxicity of NBM is thought to be due to its ability to react with thiol-containing proteins and enzymes, leading to the disruption of cellular processes. NBM has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes NBM a potential therapeutic agent for the treatment of diseases such as arthritis and cancer.

Advantages And Limitations For Lab Experiments

The advantages of using NBM in lab experiments include its easy synthesis, high reactivity towards nucleophiles, and versatility in the synthesis of various organic compounds. However, NBM has some limitations, such as its potential toxicity towards living cells and its sensitivity to air and moisture, which can lead to degradation of the compound.

Future Directions

There are several future directions for the use of NBM in scientific research. One potential application is in the development of novel drug delivery systems using maleimide-functionalized polymers. Another direction is in the synthesis of cyclic peptides and peptidomimetics with improved biological activity and selectivity. Additionally, NBM could be used as a tool for the modification of proteins and enzymes for various applications, such as the immobilization of enzymes on surfaces for biocatalysis.
Conclusion
In conclusion, 1-Butylpiperazine-2,5-dione (NBM) is a versatile compound with a wide range of applications in scientific research. Its unique chemical and physical properties make it a useful reagent for the synthesis of various organic compounds and the modification of biomolecules. Future research on NBM could lead to the development of novel therapeutic agents and drug delivery systems.

Synthesis Methods

The synthesis of NBM involves the reaction of butylamine with maleic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of NBM as the final product.

Scientific Research Applications

NBM has been extensively used in scientific research as a versatile reagent for the synthesis of various organic compounds. It is commonly used in the preparation of maleimide-functionalized polymers, which have applications in drug delivery, tissue engineering, and bioconjugation. NBM is also used in the synthesis of cyclic peptides and peptidomimetics, which have potential therapeutic applications in cancer and infectious diseases.

properties

CAS RN

16350-85-9

Product Name

1-Butylpiperazine-2,5-dione

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-butylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-10-6-7(11)9-5-8(10)12/h2-6H2,1H3,(H,9,11)

InChI Key

GHXVGVFQOFBEOP-UHFFFAOYSA-N

SMILES

CCCCN1CC(=O)NCC1=O

Canonical SMILES

CCCCN1CC(=O)NCC1=O

Origin of Product

United States

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